molecular formula C9H17N3O B13149362 4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine

4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine

Cat. No.: B13149362
M. Wt: 183.25 g/mol
InChI Key: RANMRCPUDAIJPA-UHFFFAOYSA-N
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Description

4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine is a chemical compound with the molecular formula C₉H₁₇N₃O and a molecular weight of 183.25 g/mol This compound is notable for its unique structure, which includes both a morpholine ring and a tetrahydropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine typically involves the reaction of morpholine with a suitable tetrahydropyrimidine precursor. One common method involves the use of a nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking a halogenated tetrahydropyrimidine compound under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the morpholine ring, while substitution reactions can introduce various functional groups onto the tetrahydropyrimidine moiety .

Scientific Research Applications

4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar ring structure but lacking the tetrahydropyrimidine moiety.

    Tetrahydropyrimidine derivatives: Compounds with similar tetrahydropyrimidine structures but different substituents.

Uniqueness

4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine is unique due to its combined morpholine and tetrahydropyrimidine structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

4-(1,4,5,6-tetrahydropyrimidin-2-ylmethyl)morpholine

InChI

InChI=1S/C9H17N3O/c1-2-10-9(11-3-1)8-12-4-6-13-7-5-12/h1-8H2,(H,10,11)

InChI Key

RANMRCPUDAIJPA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)CN2CCOCC2

Origin of Product

United States

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